molecular formula C7H4BrClF2O B1397428 1-Bromo-2-chloro-4-(difluoromethoxy)benzene CAS No. 345226-22-4

1-Bromo-2-chloro-4-(difluoromethoxy)benzene

Cat. No.: B1397428
CAS No.: 345226-22-4
M. Wt: 257.46 g/mol
InChI Key: VQHYSKJPAFHWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-(difluoromethoxy)benzene (CAS 1261614-16-7) is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol . Its structure features a bromine atom at position 1, a chlorine atom at position 2, and a difluoromethoxy group (–OCF₂H) at position 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry, particularly in Pd-catalyzed cross-coupling reactions . The compound is commercially available, with pricing varying by quantity (e.g., 1 g: €87.00; 25 g: €1,120.00) .

Properties

IUPAC Name

1-bromo-2-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYSKJPAFHWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-2-chloro-4-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and other relevant pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4BrClF2_2O
  • CAS Number : 345226-22-4

This compound features two halogen atoms (bromine and chlorine) and a difluoromethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of halogenated benzenes often exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound possess antibacterial activity against various strains of bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Klebsiella pneumoniae6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant bacterial strains .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects comparable to established chemotherapeutic agents.

Cell Line IC50_{50} (µg/mL)
HCT-116 (Colon Carcinoma)6.6
HepG2 (Liver Carcinoma)4.9
A549 (Lung Carcinoma)11.3

The presence of halogen substituents in the aromatic ring is associated with increased inhibitory activity, indicating that structural modifications can enhance antitumor efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in tumor cells through pathways involving the Bcl-2 family proteins.
  • Interaction with Cellular Receptors : The compound may modulate the activity of specific receptors or ion channels, leading to altered cellular signaling pathways .

Case Studies

Several studies have highlighted the biological significance of halogenated compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Antitumor Research : In vitro assays showed that compounds with similar structural motifs effectively inhibited the growth of various cancer cell lines, supporting their development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituent Positions & Groups Molecular Weight (g/mol) Key Differences vs. Target Compound
1-Bromo-4-(difluoromethoxy)benzene 5905-69-1 C₇H₅BrF₂O Br (1), –OCF₂H (4) 225.02 Lacks Cl at position 2
1-Bromo-2-(difluoromethoxy)benzene Not provided C₇H₅BrF₂O Br (1), –OCF₂H (2) ~225.02 –OCF₂H at position 2 instead of 4; lacks Cl
2-Bromo-4-chloro-1-(difluoromethyl)benzene 1261476-50-9 C₇H₄BrClF₂ Br (2), Cl (4), –CF₂H (1) 241.46 –CF₂H (difluoromethyl) instead of –OCF₂H
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O Br (4), F (2), –OCF₃ (1) 273.00 –OCF₃ (stronger electron-withdrawing group)
1-Bromo-2-chloro-4-(4-chlorophenoxy)benzene 1419873-85-0 C₁₂H₇BrCl₂O Br (1), Cl (2), –O–C₆H₄Cl (4) 317.99 Bulky phenoxy group instead of –OCF₂H

Physical and Electronic Properties

  • Electron-withdrawing effects : The difluoromethoxy group (–OCF₂H) in the target compound is less electron-withdrawing than trifluoromethoxy (–OCF₃) but more deactivating than methoxy (–OCH₃). This intermediate electron profile balances reactivity in substitution and coupling reactions .
  • Boiling point/Melting point : While direct data for the target compound is unavailable, analogs like 1-bromo-4-(difluoromethoxy)benzene distill at 133–140°C under 0.1 mmHg , suggesting similar volatility. The addition of Cl in the target compound likely increases polarity and boiling point.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-4-(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-4-(difluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.